molecular formula C2HI2N3 B1451101 4,5-diiodo-1H-1,2,3-triazole CAS No. 28194-09-4

4,5-diiodo-1H-1,2,3-triazole

Cat. No.: B1451101
CAS No.: 28194-09-4
M. Wt: 320.86 g/mol
InChI Key: BIEAMRHKHMPDPL-UHFFFAOYSA-N
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Description

4,5-Diiodo-1H-1,2,3-triazole is a halogenated triazole derivative characterized by iodine substituents at the 4- and 5-positions of the triazole ring. The triazole core itself is a privileged scaffold in drug discovery, renowned for its metabolic stability, hydrogen-bonding capacity, and compatibility with click chemistry methodologies .

The synthesis of this compound (compound 3 in ) involves an efficient route that enables further functionalization. For instance, N-alkylation of this compound produces tautomers, while nitration with 100% nitric acid yields monoiodo-mononitro-triazoles (e.g., compounds 8 and 10) . X-ray crystallography confirms the structural integrity of these derivatives, highlighting their stability and precise regiochemistry .

Biological Activity

4,5-Diiodo-1H-1,2,3-triazole is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition activities. This article aims to explore the biological activity of this compound through detailed research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through various methodologies, including click chemistry and other organic synthesis techniques. The compound's structure allows for interactions with biological targets due to the presence of halogen atoms that can enhance binding affinity and stability.

Anticancer Activity

Research has indicated that this compound derivatives exhibit significant anticancer properties. For instance, a study demonstrated that triazole compounds could inhibit cell growth across multiple cancer cell lines with IC50 values ranging from 1.02 to 74.28 μM . Specific derivatives showed enhanced cytotoxicity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.

Enzyme Inhibition

One notable activity of this compound is its inhibition of carbonic anhydrase-II (CA-II), an enzyme implicated in various physiological processes. A series of synthesized triazole analogs demonstrated potent inhibitory effects on CA-II with IC50 values between 13.8 and 35.7 µM compared to the standard drug acetazolamide (18.2 µM) . Molecular docking studies revealed that these compounds bind effectively to the active site of CA-II.

Antimicrobial Properties

Triazoles are known for their antimicrobial activities against a range of pathogens. Studies have shown that this compound exhibits antibacterial and antifungal properties by disrupting microbial cell membranes and inhibiting essential enzymes involved in their metabolism .

Study on Carbonic Anhydrase Inhibition

In a study focused on the inhibition of carbonic anhydrase-II by triazole derivatives including this compound:

  • Objective : To evaluate the inhibitory potential against CA-II.
  • Methodology : The synthesized compounds were tested in vitro for their enzyme inhibition capabilities.
  • Results : Compounds demonstrated significant inhibition with varying degrees of potency. The most effective compounds were identified as having IC50 values significantly lower than those of established inhibitors .

Anticancer Activity Assessment

Another study evaluated the anticancer potential of this compound derivatives:

  • Objective : To assess cytotoxic effects on various cancer cell lines.
  • Methodology : Cell viability assays were performed using MTT assays across different concentrations.
  • Results : Certain derivatives showed potent cytotoxicity with notable selectivity towards cancer cells compared to normal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Halogen Substitution : The presence of iodine atoms enhances lipophilicity and binding interactions.
  • Triazole Ring : Provides a rigid framework conducive to molecular recognition by biological targets.

A predictive SAR analysis indicates that modifications at specific positions on the triazole ring can lead to enhanced biological activity .

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Triazoles are recognized for their antimicrobial properties. 4,5-diiodo-1H-1,2,3-triazole derivatives have been investigated for their efficacy against resistant bacterial strains. For instance, studies have shown that triazole derivatives can exhibit activity comparable to traditional antibiotics like linezolid against Enterococcus faecium, highlighting their potential as alternatives in combating antibiotic resistance .
  • Anticancer Properties : Research has indicated that triazole derivatives can possess significant cytotoxicity against various cancer cell lines. In one study, this compound demonstrated notable antiproliferative effects on leukemia cells (K-562) with a GI50 value around 0.15 μM . This suggests its potential as a biocompatible agent in cancer therapy.

Materials Science

This compound serves as a building block for synthesizing new organic materials. Its ability to undergo various chemical reactions allows for the development of materials with unique properties. For example:

  • Polymer Chemistry : Triazoles can be incorporated into polymer matrices to enhance their mechanical and thermal properties.
  • Electron Transport Materials : The compound's electron-deficient nature makes it suitable for applications in organic electronics and photonics .

Synthetic Chemistry

The compound is utilized as a versatile intermediate in synthetic pathways to create complex molecules. Notable applications include:

  • Building Blocks for Drug Synthesis : It can be used to synthesize various pharmaceuticals through functionalization reactions.
  • Regioselective Synthesis : The presence of iodine atoms facilitates regioselective reactions that are crucial in developing specific triazole derivatives .

Case Study 1: Anticancer Activity

A study assessed the antiproliferative effects of various triazole derivatives on leukemia cell lines (e.g., K-562). The results indicated that this compound exhibited significant cytotoxicity with a GI50 value around 0.15 μM. This underscores its potential as an anticancer agent with favorable biocompatibility .

Case Study 2: Antimicrobial Efficacy

Another investigation demonstrated that triazole derivatives showed antimicrobial activity comparable to traditional antibiotics such as linezolid against Enterococcus faecium. This highlights their potential role in addressing antibiotic resistance .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntimicrobial agents against resistant bacteria
Anticancer activity against leukemia cell lines
Materials ScienceDevelopment of organic materials
Electron transport materials
Synthetic ChemistryIntermediate for drug synthesis
Regioselective synthesis of triazole derivatives

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4,5-diiodo-1H-1,2,3-triazole, and how can reaction conditions be optimized?

  • Methodology : Halogenation of 1H-1,2,3-triazole using iodine sources (e.g., I₂ with HNO₃ or KI/Oxone systems) under controlled temperatures (45–80°C). Solvent choice (e.g., acetic acid or DMSO) and stoichiometric ratios of iodine to substrate are critical for yield optimization. Reaction monitoring via TLC and purification via recrystallization (water-ethanol mixtures) can improve purity. This approach adapts bromination strategies for 4,5-dibromo derivatives .
  • Key Considerations : Excess iodine may lead to over-halogenation; inert atmospheres can prevent oxidative side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : To confirm substitution patterns and assess electronic effects of iodine atoms.
  • FT-IR : Identify N–H and C–I stretching vibrations (500–600 cm⁻¹).
  • X-ray Crystallography : Resolve crystal structure and confirm regioselectivity of iodine substitution.
  • Elemental Analysis (EA) : Validate purity and stoichiometry .
    • Note : Heavy atom effects from iodine may complicate NMR interpretation; coupling with MS (e.g., ESI-MS) is recommended.

Q. How does the electronic structure of 1H-1,2,3-triazole change upon 4,5-diiodo substitution?

  • Methodology : Perform DFT calculations to compare electron density distribution, HOMO-LUMO gaps, and aromaticity with unsubstituted triazole or brominated analogs. Experimental validation via UV-Vis spectroscopy (absorption shifts) and cyclic voltammetry (redox behavior) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

  • Methodology :

  • Reproduce thermal decomposition studies (TGA/DSC) under standardized conditions (heating rate, atmosphere).
  • Compare results with computational predictions (e.g., bond dissociation energies using Gaussian software).
  • Investigate solvent residues or polymorphic forms via PXRD and DSC .
    • Example : Conflicting data may arise from varying crystal packing or impurities; recrystallize samples before testing.

Q. How can this compound be utilized in click chemistry or catalytic applications?

  • Methodology :

  • Click Chemistry : Employ as a dipolarophile in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Optimize ligand systems (e.g., TBTA) to enhance regioselectivity .
  • Catalysis : Functionalize triazole with Pd nanoparticles for Suzuki-Miyaura cross-coupling. Characterize catalytic efficiency using aryl halides and phenylboronic acids in green solvents (e.g., ethanol/water) .

Q. What in vitro models are appropriate for evaluating the biological activity of this compound derivatives?

  • Methodology :

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC via broth microdilution) and fungi (disk diffusion).
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, MDA-MB-231) with dose-response profiling .
  • Mechanistic Studies : Molecular docking (AutoDock Vina) to predict binding interactions with targets like estrogen receptors or carbonic anhydrase-II .

Q. How do solvent polarity and hydrogen bonding influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Compare reaction rates in polar aprotic (DMSO) vs. protic (ethanol) solvents using kinetic studies (¹H NMR monitoring).
  • Analyze solvent effects on triazole C–H hydrogen bonding via ¹H NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Reactivity and Functionalization

  • Nitration and Tautomerism: 4,5-Diiodo-1H-1,2,3-triazole undergoes nitration to form monoiodo-mononitro derivatives (e.g., 8 and 10), a reaction less feasible in non-halogenated triazoles due to electronic effects . The iodine atoms act as directing groups, enhancing regioselectivity.
  • N-Alkylation : Unlike simpler triazoles, N-alkylation of this compound generates tautomers (e.g., 5 and 6 ), which may complicate purification but offer opportunities for dynamic combinatorial chemistry .

Stability and Commercial Viability

indicates that this compound is listed as "discontinued" in commercial catalogs, possibly due to challenges in large-scale synthesis or stability issues. This contrasts with its successful laboratory-scale derivatization , suggesting that industrial applications may require further optimization.

Properties

IUPAC Name

4,5-diiodo-2H-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HI2N3/c3-1-2(4)6-7-5-1/h(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEAMRHKHMPDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=C1I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HI2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28194-09-4
Record name 4,5-Diiodo-1H-1,2,3-triazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-diiodo-1H-1,2,3-triazole
5-iodo-2H-triazole-4-carboxylic acid
4,5-diiodo-1H-1,2,3-triazole
4,5-diiodo-1H-1,2,3-triazole
Reactant of Route 4
4,5-diiodo-1H-1,2,3-triazole
4-Chloro-5-iodo-1H-1,2,3-triazole
4,5-diiodo-1H-1,2,3-triazole
4,5-diiodo-1H-1,2,3-triazole

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